

A Comparative Guide to the In Vitro and In Vivo Effects of Rosiglitazone

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Compound of Interest

Compound Name: Ro18-5362

Cat. No.: B15572531

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An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Rosiglitazone, a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR γ), has been the subject of extensive research due to its profound effects on glucose metabolism and cellular processes. While initially developed for the treatment of type 2 diabetes, its therapeutic potential and mechanism of action have been explored in various other contexts, including oncology. This guide provides a comprehensive comparison of the in vitro and in vivo effects of rosiglitazone, supported by experimental data and detailed methodologies. It also briefly discusses alternative PPAR γ agonists.

In Vitro Effects of Rosiglitazone

The in vitro effects of rosiglitazone have been extensively studied in various cell lines, revealing its influence on cell proliferation, apoptosis, and differentiation.

Quantitative In Vitro Data for Rosiglitazone and Alternatives

Compound	Cell Line	Assay	Endpoint	Result
Rosiglitazone	U87MG (human glioma)	Proliferation Assay	IC50	Not specified, but dose-dependent reduction in proliferation observed.[1]
BEL-7402 & Huh7 (hepatocellular carcinoma)	MTT Assay	Cell Viability	Dose-dependent suppression of cell growth.[2]	
PANC1 & PaTu8988 (pancreatic cancer)	MTT Assay	Cell Viability	Dose-dependent inhibition of viability.[3]	
5637 & T24 (bladder cancer)	Proliferation Assay	Growth Inhibition	Dose- and time-dependent increase in growth inhibition. [4]	
Pioglitazone	Rat H4IIE (hepatoma)	DNA Synthesis Assay	Basal DNA Synthesis	1.6- to 1.8-fold increase.[5]
Endothelial Progenitor Cells (from IGT subjects)	Adhesion Molecule Expression	ICAM-1 & VCAM-1 Reduction	~36% decrease in both early and late-outgrowth EPCs.[6]	
Muraglitazar	Not Specified	In Vitro Inflammation Model	NO, IL-6, TNF α Production	Reduction in inflammatory mediators.[7]
Tesaglitazar	Not Specified	Transactivation Assay	EC50 for rat PPAR γ	~0.2 μ M.[8]

In Vivo Effects of Rosiglitazone

In vivo studies in animal models have been crucial in understanding the systemic effects of rosiglitazone, particularly its anti-tumor and metabolic activities.

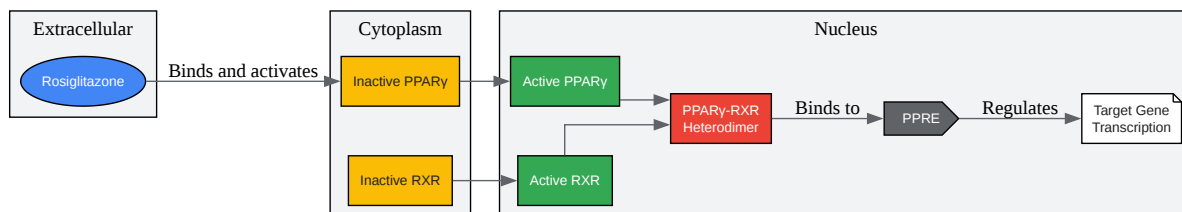
Quantitative In Vivo Data for Rosiglitazone and Alternatives

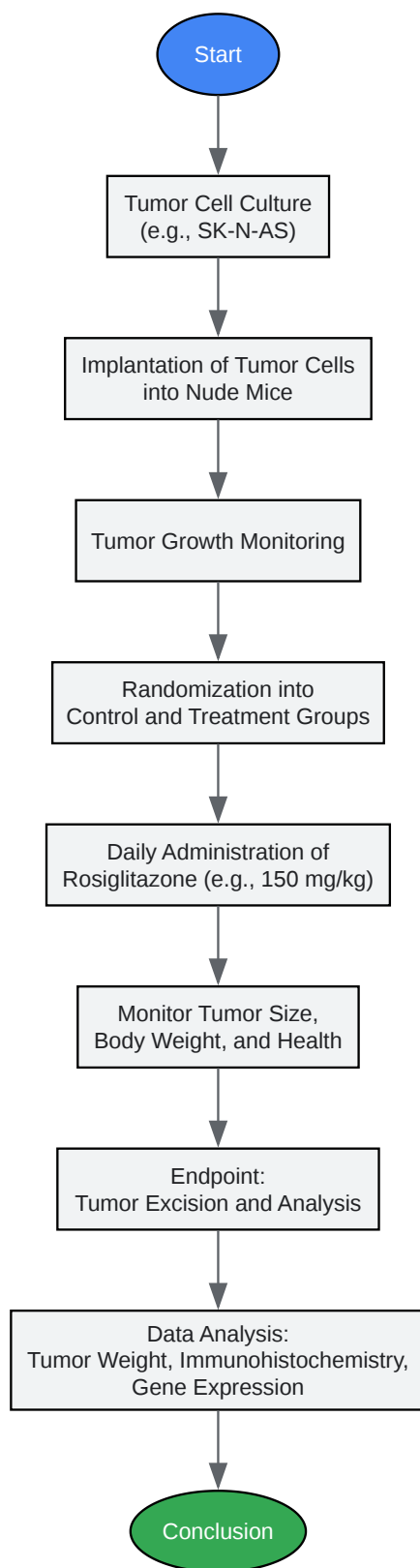
Compound	Animal Model	Effect	Result
Rosiglitazone	Nude mice with SK-N-AS neuroblastoma xenografts	Tumor Weight Inhibition	70% inhibition after 4 weeks of treatment (150 mg/kg/day).[9]
Nude mice with U87MG glioma xenografts	Tumor Volume Reduction	Approximately 75% reduction.[1]	
Mice with PANC1 pancreatic cancer xenografts	Enhanced Radiosensitivity	Potentiated the effects of radiation in reducing tumor growth.[3]	
Athymic mice with HCT 15 colon cancer xenografts	Tumor Volume Reduction	Significant reduction in tumors expressing wild-type PPAR γ . [10]	
Pioglitazone	Diabetic KKAY mice	Serum Glucose	Decrease in serum glucose levels.[5]
Muraglitazar	Mice with paw edema	Anti-inflammatory Effect	Reduction in paw edema and inflammatory gene expression.[7]
Tesaglitazar	Obese Zucker rats	Glucose and Lipid Metabolism	Improved glucose tolerance and insulin sensitivity, lowered plasma triglycerides. [11]

Signaling Pathways and Experimental Workflows

PPAR γ Signaling Pathway

Rosiglitazone primarily functions by activating the PPAR γ nuclear receptor. This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, as well as cell proliferation and differentiation.





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